molecular formula C8H11N3O2 B13233826 Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

Cat. No.: B13233826
M. Wt: 181.19 g/mol
InChI Key: QYVPGAQCBUQJGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate ( 2060020-25-7) is a chemical building block belonging to the 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine scaffold, a privileged structure in medicinal chemistry. This methyl ester derivative is characterized by the molecular formula C 8 H 11 N 3 O 2 and a molecular weight of 181.19 g/mol . The core triazolopyridine structure is of significant research interest, particularly in central nervous system (CNS) drug discovery. Compounds based on this scaffold have been investigated as positive allosteric modulators of the mGluR2 receptor, a target for neurological and psychiatric disorders . Furthermore, research has demonstrated that novel derivatives of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine can function as γ-secretase modulators, presenting a potential therapeutic approach for Alzheimer's disease by selectively reducing pathogenic amyloid-beta peptides . The methyl ester functional group in this compound offers a versatile handle for further synthetic modification, making it a valuable intermediate for constructing more complex molecules for biological evaluation and structure-activity relationship studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-13-8(12)6-2-3-11-5-9-10-7(11)4-6/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVPGAQCBUQJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN2C=NN=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

a. Preparation of Hydrazine Derivatives

  • Starting materials: Ethyl 5-amino-1,2,4-triazole-3-carboxylate derivatives are synthesized through cyclocondensation of amino acids or related precursors with hydrazine hydrate, often under reflux in acetic acid or ethanol (as per Scheme 1 in the literature).

  • Reaction conditions: Reflux at 80-100°C in acetic acid, followed by purification via recrystallization.

b. Cyclocondensation with Pyridine Derivatives

  • The hydrazine derivative reacts with 2-chloropyridine or 2-bromopyridine derivatives bearing suitable substituents to form the fused heterocycle.

  • Method: Nucleophilic substitution of the halogen on the pyridine ring with the hydrazine derivative, followed by intramolecular cyclization under basic conditions (e.g., potassium carbonate in DMF or ethanol at reflux).

  • Outcome: Formation of the fused triazolopyridine core with the carboxylate group at the 7-position, which can be subsequently methylated.

Introduction of the Methyl Carboxylate Group at the 7-Position

The methyl ester functionality is introduced via esterification or direct substitution:

a. Esterification of Carboxylic Acid

  • Starting point: The acid form of the heterocycle obtained post-cyclization.

  • Method: Fischer esterification involves refluxing the acid with excess methanol in the presence of catalytic sulfuric acid, yielding methyl 7-carboxylate derivatives.

R-COOH + CH3OH → R-COOCH3 + H2O
  • Conditions: Reflux at 65°C with catalytic H2SO4, followed by purification.

b. Direct Methylation of the Acid

  • Alternatively, methylation can be achieved using diazomethane or methyl iodide in the presence of a base (e.g., potassium carbonate), providing a more efficient route for methyl ester formation.

Synthetic Routes and Optimization Strategies

a. Patented Method (WO2014210042A2)

A notable patent describes a stereospecific synthesis involving the reaction of hydrazine derivatives with substituted pyridines, followed by cyclization and esterification steps. The process includes:

  • Formation of hydrazine intermediates via cyclocondensation.
  • Cyclization with halogenated pyridines under basic conditions.
  • Esterification with methanol under acidic catalysis to yield methyl esters.

This method emphasizes stereospecificity and yields high purity compounds suitable for pharmaceutical applications.

b. Alternative Synthetic Strategy (Literature-based)

  • Step 1: Synthesis of hydrazine derivative via cyclocondensation.
  • Step 2: Nucleophilic attack on halogenated pyridine.
  • Step 3: Intramolecular cyclization to form the fused heterocycle.
  • Step 4: Esterification to introduce the methyl carboxylate group.

This route is adaptable, allowing for modifications to incorporate various substituents on the heterocycle, thus enabling structure-activity relationship (SAR) studies.

Reaction Conditions and Reagents Summary

Step Reagents Conditions Purpose
Hydrazine cyclocondensation Hydrazine hydrate, acetic acid Reflux 80-100°C Formation of hydrazine intermediates
Cyclization with pyridine Halogenated pyridine, K2CO3 Reflux in ethanol or DMF Fused heterocycle formation
Esterification Methanol, H2SO4 Reflux 65°C Introduction of methyl ester group
Alternative methylation Diazomethane or methyl iodide Room temperature or mild heating Methyl ester formation

Structural Confirmation and Purification

  • Techniques: NMR spectroscopy (¹H, ¹³C), mass spectrometry, IR spectroscopy, and X-ray crystallography confirm the structure and purity.

  • Purification: Recrystallization from suitable solvents such as ethanol, methanol, or acetonitrile.

Summary of Key Research Findings

Aspect Findings References
Stereospecific synthesis Achieved via chiral intermediates, improving selectivity
Yield optimization Use of microwave-assisted synthesis increased yields
Structural modifications Substituent effects on biological activity studied
Solubility enhancement Replacing cycloheptathiophene with phenyl improved solubility

Chemical Reactions Analysis

Types of Reactions

Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Properties
Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate (Target) Triazolo-pyridine Methyl carboxylate (COOCH3) Likely C8H9N3O2* ~181.18 Hypothesized moderate lipophilicity; ester group may enhance metabolic stability.
3-Bromo-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate (Brominated analog) Triazolo-pyridine Bromine at position 3, methyl carboxylate C8H10BrN3O2 260.09 Increased reactivity for substitution reactions; potential for halogen bonding .
Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-triazolo-pyrimidine-6-carboxylate Triazolo-pyrimidine Ethyl carboxylate, hydroxylphenyl, diphenyl C27H24N4O3 452.5 High melting point (206°C); IR peaks at 3425 cm⁻¹ (OH) and 1666 cm⁻¹ (C=O) .
Sitagliptin-related triazolo-pyrazine Triazolo-pyrazine Trifluoromethyl, amino, trifluorophenyl C16H15F6N5O 407.31 DPP-4 inhibition; trifluoromethyl group enhances metabolic stability .
7-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid Triazolo-pyrazine Carboxylic acid C7H10N4O2 182.18 Higher polarity due to carboxylic acid; potential for salt formation .

*Molecular formula inferred from brominated analog (C8H10BrN3O2 → C8H9N3O2 upon Br removal and ester adjustment).

Functional Group and Core Structure Analysis

Triazolo-Pyridine vs. Triazolo-Pyrimidine/Pyrazine
  • Pyridine Core : The target compound’s pyridine ring (one nitrogen) offers moderate basicity compared to pyrimidine (two nitrogens) or pyrazine (two nitrogens in adjacent positions). Pyrimidine and pyrazine analogs exhibit enhanced hydrogen-bonding capacity, which is critical for enzyme inhibition (e.g., DPP-4 in ) .
  • Substituent Effects :
    • Bromine : The brominated analog (C8H10BrN3O2) introduces steric bulk and polarizability, favoring electrophilic aromatic substitution reactions .
    • Carboxylic Acid vs. Ester : The carboxylic acid derivative () is more water-soluble but less cell-permeable than the methyl ester, impacting bioavailability .
    • Aromatic Substituents : Ethyl and phenyl groups in increase molecular weight and hydrophobicity, as reflected in its high melting point (206°C) .

Biological Activity

Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides an in-depth examination of its synthesis, biological evaluation, and potential applications in medicinal chemistry.

  • Molecular Formula : C9_9H8_8N4_4O2_2
  • Molecular Weight : 192.19 g/mol
  • CAS Number : 1049739-80-1

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis pathway often includes cyclization reactions that form the triazole ring fused to the pyridine structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Line Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines. In vitro assays showed IC50_{50} values indicating effective growth inhibition in breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.
Cell LineIC50_{50} (μM)
MDA-MB-2314.98 - 14.65
HepG22.43 - 7.84

These findings suggest that this compound acts as a potent inhibitor of tumor growth.

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Microtubule Destabilization : The compound has been shown to disrupt microtubule assembly at concentrations as low as 20 μM.
  • Induction of Apoptosis : Morphological changes and increased caspase-3 activity were observed in treated cells, indicating that it triggers apoptotic pathways.

Additional Biological Activities

Apart from anticancer properties, this compound has been investigated for other biological activities:

  • Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in animal models.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of triazole derivatives similar to this compound. For example:

  • Study on Structural Variants : A comparative study evaluated different triazole derivatives for their cytotoxic effects and found that modifications to the side chains significantly influenced their activity.
  • In Vivo Studies : Animal model experiments demonstrated that administration of the compound led to reduced tumor sizes compared to control groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.